2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide
CAS No.: 946312-94-3
Cat. No.: VC6749434
Molecular Formula: C18H16ClN3OS2
Molecular Weight: 389.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946312-94-3 |
|---|---|
| Molecular Formula | C18H16ClN3OS2 |
| Molecular Weight | 389.92 |
| IUPAC Name | 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C18H16ClN3OS2/c19-15-3-1-14(2-4-15)11-24-18-22-16(12-25-18)9-17(23)21-10-13-5-7-20-8-6-13/h1-8,12H,9-11H2,(H,21,23) |
| Standard InChI Key | WWYQYBRCFUVBCF-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3)Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-4-ylmethyl)acetamide consists of a central thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at the 2-position with a 4-chlorobenzylthio group and at the 4-position with an acetamide moiety. The acetamide’s nitrogen is further functionalized with a pyridin-4-ylmethyl group, introducing aromatic and basic characteristics to the molecule .
Thiazole Ring
The thiazole core contributes to the compound’s planar geometry and electronic properties, enabling π-π stacking interactions with biological targets. The sulfur atom enhances lipophilicity, while the nitrogen participates in hydrogen bonding .
Substituent Analysis
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4-Chlorobenzylthio Group: The chlorine atom at the para position of the benzyl group introduces electron-withdrawing effects, stabilizing the thioether linkage and modulating bioavailability.
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Acetamide-Pyridin-4-ylmethyl Motif: The pyridine ring’s nitrogen atom provides a site for protonation, potentially improving solubility in acidic environments .
Molecular Formula and Weight
Synthesis and Reaction Pathways
Thiazole Ring Formation
The thiazole core is synthesized via a Hantzsch thiazole synthesis, involving the cyclocondensation of thiourea derivatives with α-haloketones. For this compound, 2-bromo-1-(4-chlorobenzylthio)acetone is reacted with thiourea under basic conditions to yield the 2-((4-chlorobenzyl)thio)thiazol-4-amine intermediate .
Acetamide Formation
The amine group of the thiazole intermediate is acetylated using acetic anhydride in the presence of pyridine, producing 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide.
N-Alkylation with Pyridin-4-ylmethyl Chloride
The acetamide’s nitrogen is alkylated with pyridin-4-ylmethyl chloride via a nucleophilic substitution reaction. This step is conducted in dimethylformamide (DMF) with potassium carbonate as a base, achieving moderate yields (45–60%) .
Purification and Characterization
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Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) isolates the pure product.
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Spectroscopic Data:
Comparative Analysis with Analogous Compounds
Structural Analogues
| Compound | Key Differences | Bioactivity (MIC, µg/ml) |
|---|---|---|
| N-allyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide | Allyl vs. pyridin-4-ylmethyl group | S. aureus: 1.2 |
| 2-(2-(4-chlorobenzylthio)thiazol-4-yl)acetic acid | Carboxylic acid vs. acetamide | C. albicans: 15.4 |
Pharmacokinetic Considerations
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Lipophilicity (LogP): Calculated LogP of 3.1 suggests moderate blood-brain barrier penetration .
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Metabolic Stability: In vitro microsomal assays indicate a half-life of 42 minutes, driven by hepatic CYP3A4 oxidation .
Future Directions and Research Gaps
Optimization Strategies
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Bioisosteric Replacement: Substituting the pyridine ring with piperazine to enhance solubility.
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Prodrug Development: Esterification of the acetamide to improve oral bioavailability .
Unaddressed Challenges
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